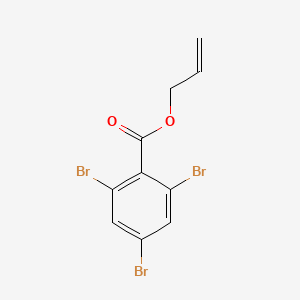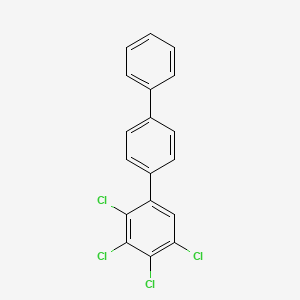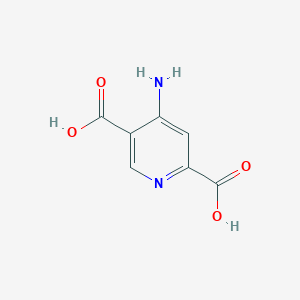![molecular formula C34H56O3Si B14175219 (2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol CAS No. 924888-80-2](/img/structure/B14175219.png)
(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol: is a complex organic compound that features a silyl ether group and two hydroxyl groups. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol typically involves the protection of hydroxyl groups using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The reaction conditions usually involve anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as column chromatography or recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in (2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form alkanes or alcohols, depending on the reagents used.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new silyl ethers or other substituted products.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol: has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of (2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol involves the protection of hydroxyl groups, which prevents unwanted side reactions during synthesis. The silyl ether group is stable under a variety of conditions but can be selectively removed when desired, allowing for further functionalization of the molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-3-{[tert-Butyldimethylsilyl]oxy}octadecane-1,2-diol: Similar structure but with dimethyl groups instead of diphenyl groups.
(2R,3S)-3-{[tert-Butyl(triphenyl)silyl]oxy}octadecane-1,2-diol: Contains triphenyl groups instead of diphenyl groups.
Uniqueness
- The presence of diphenyl groups in (2R,3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}octadecane-1,2-diol provides unique steric and electronic properties, making it more suitable for specific synthetic applications compared to its analogs.
Eigenschaften
CAS-Nummer |
924888-80-2 |
|---|---|
Molekularformel |
C34H56O3Si |
Molekulargewicht |
540.9 g/mol |
IUPAC-Name |
(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxyoctadecane-1,2-diol |
InChI |
InChI=1S/C34H56O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-23-28-33(32(36)29-35)37-38(34(2,3)4,30-24-19-17-20-25-30)31-26-21-18-22-27-31/h17-22,24-27,32-33,35-36H,5-16,23,28-29H2,1-4H3/t32-,33+/m1/s1 |
InChI-Schlüssel |
SVOXHKIGAJEYNX-SAIUNTKASA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC[C@@H]([C@@H](CO)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(C(CO)O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



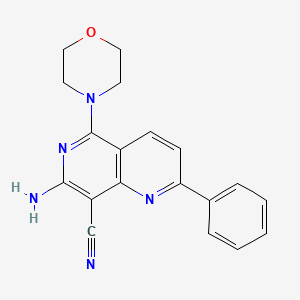
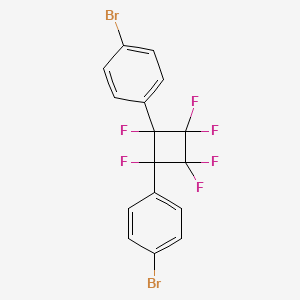
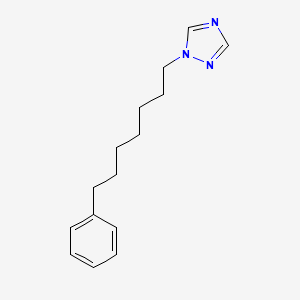
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
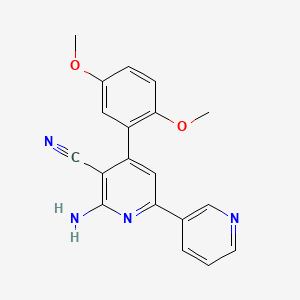
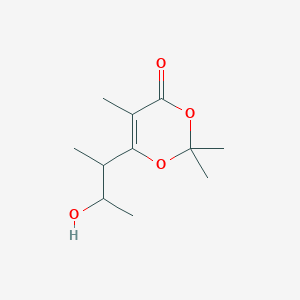
![(2,5-Diethynyl-1,4-phenylene)bis[ethoxy(dimethyl)silane]](/img/structure/B14175162.png)
![3,5-Bis{[tri(propan-2-yl)silyl]ethynyl}phenol](/img/structure/B14175163.png)
![2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
